molecular formula C6H3BrF3N B154573 4-Bromo-2-(trifluoromethyl)pyridine CAS No. 887583-90-6

4-Bromo-2-(trifluoromethyl)pyridine

Cat. No.: B154573
CAS No.: 887583-90-6
M. Wt: 225.99 g/mol
InChI Key: QHLLEZOPZRBCOY-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)pyridine: is an organic compound with the molecular formula C6H3BrF3N. It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 2 are replaced by a bromine atom and a trifluoromethyl group, respectively. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences due to its unique chemical properties.

Mechanism of Action

Target of Action

It’s known that this compound is used as a reagent in organic synthesis , which suggests that its targets could be various, depending on the specific reactions it’s involved in.

Mode of Action

4-Bromo-2-(trifluoromethyl)pyridine undergoes a regioselective deprotonation at C-3 with Lithium diisopropylamide (LDA), followed by trapping with carbon dioxide, which results in the corresponding nicotinic acid . This suggests that the compound interacts with its targets by donating a bromine atom and accepting a proton, thereby facilitating the formation of new bonds.

Biochemical Pathways

Given its use in the synthesis of nicotinic acid , it can be inferred that it may play a role in pathways involving this compound, such as the NAD/NADH pathway.

Pharmacokinetics

Given its chemical properties, such as its density (1827 g/mL at 25 °C) and boiling point (84-85 °C/14 mmHg) , it can be inferred that it may have good solubility in organic solvents, which could potentially influence its bioavailability.

Result of Action

As mentioned earlier, it is used in the synthesis of nicotinic acid , which is a precursor to NAD+, a crucial coenzyme in cellular metabolism. Therefore, it can be inferred that the compound may indirectly influence cellular energy production and other NAD±dependent processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could potentially affect the compound’s stability and efficacy. Furthermore, the compound’s reactivity may also be influenced by the presence of other substances in its environment, such as the LDA used in the deprotonation reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)pyridine can be achieved through several methods:

Industrial Production Methods: Industrial production typically involves large-scale bromination and trifluoromethylation reactions, optimized for yield and purity. These processes often use continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Comparison with Similar Compounds

Comparison: 4-Bromo-2-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in reactions requiring precise control over reactivity and selectivity. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLLEZOPZRBCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634100
Record name 4-Bromo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887583-90-6
Record name 4-Bromo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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